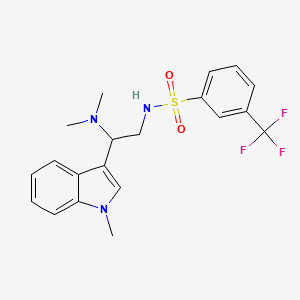

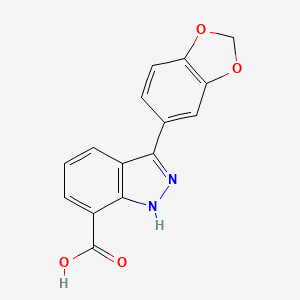

S-(2-((3-(methylcarbamoyl)thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, one study describes the synthesis of a novel heterocyclic amide derivative by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varies based on the specific derivative. For example, one derivative was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, one study describes the interaction between elemental sulfur and NaOtBu, enabling a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

A general method for synthesizing thiocarboxylate S-esters, including derivatives related to the compound , involves the use of N-benzyloxycarbonylglycine and nucleophilic phosphorylation, highlighting the versatility of thiophene derivatives in organic synthesis (Mao & Franz, 1991). Additionally, copper-catalyzed stereospecific C–S coupling reactions have been developed for the synthesis of enantiopure benzylic thioethers, including those containing thiophene moieties, demonstrating the compound’s relevance in stereoselective synthesis (Jiang et al., 2018).

Antimicrobial Activities

New Schiff base derivatives with thiophene have been synthesized and shown significant antibacterial activities against various pathogens, suggesting potential for the development of new antimicrobial agents (Süleymanoğlu et al., 2020).

Material Science Applications

In material science, S-(2-((3-(methylcarbamoyl)thiophen-2-yl)amino)-2-oxoethyl) ethanethioate derivatives have been explored for their utility in the development of ion-selective electrodes, showcasing their importance in analytical chemistry and sensor technology (Buzuk et al., 2009).

Wirkmechanismus

The mechanism of action of thiophene derivatives can vary widely depending on the specific derivative and its intended use. For example, some thiophene derivatives have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

Safety and Hazards

Zukünftige Richtungen

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They are also important materials for organic electronic and optoelectronic applications . Future research will likely continue to explore the potential uses of these compounds in various fields.

Eigenschaften

IUPAC Name |

S-[2-[[3-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c1-6(13)17-5-8(14)12-10-7(3-4-16-10)9(15)11-2/h3-4H,5H2,1-2H3,(H,11,15)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPSGMQKRIBSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=C(C=CS1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2843245.png)

![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)

![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)

![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2843257.png)

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2843259.png)